2-Morpholin-4-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone;hydrochloride
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Overview
Description
2-Morpholin-4-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone;hydrochloride is a complex organic compound that features a morpholine ring and a tetrahydrocarbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone;hydrochloride typically involves the following steps:
Formation of the Tetrahydrocarbazole Core: The initial step involves the synthesis of the tetrahydrocarbazole core through a cyclization reaction. This can be achieved by reacting an appropriate indole derivative with a suitable cyclizing agent under controlled conditions.
Attachment of the Morpholine Ring: The next step involves the introduction of the morpholine ring. This can be done by reacting the tetrahydrocarbazole intermediate with morpholine in the presence of a suitable catalyst.
Formation of the Ethanone Moiety: The final step involves the formation of the ethanone moiety by reacting the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-Morpholin-4-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The exact mechanism of action of 2-Morpholin-4-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone;hydrochloride is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholin-4-yl-1-(1,2,3,4-tetrahydrophenanthren-9-yl)ethanone
- 2-(Morpholin-4-yl)ethane-1,1-diol hydrochloride
- 2-Morpholinoethanesulfonic acid
Uniqueness
2-Morpholin-4-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone;hydrochloride is unique due to its specific combination of a morpholine ring and a tetrahydrocarbazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-morpholin-4-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c21-18(13-19-9-11-22-12-10-19)20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20;/h1,3,5,7H,2,4,6,8-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIIXOQKXIOUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CN4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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